molecular formula C13H7BrN4 B7859034 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

Cat. No.: B7859034
M. Wt: 299.13 g/mol
InChI Key: NBRKITRXFMODQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the imidazo[4,5-b]pyridine class, a scaffold known for its structural resemblance to purines, which allows its derivatives to interact readily with essential biomolecules in living systems . This compound serves as a versatile chemical intermediate for synthesizing novel bioactive molecules. Extensive research on related imidazo[4,5-b]pyridine derivatives has demonstrated promising and diverse biological activities. These compounds are frequently investigated for their antiproliferative properties against a broad spectrum of human cancer cell lines, including colorectal carcinoma, glioblastoma, and various forms of leukemia . Furthermore, specific derivatives in this chemical family have exhibited selective antiviral activity , particularly against respiratory syncytial virus (RSV), highlighting their potential in antiviral drug development . The bromo and cyano functional groups on this core structure make it a valuable precursor for further chemical modifications, such as in the synthesis of amidino-substituted analogues, which have shown enhanced and selective biological effects . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-8(6-15)2-4-9/h1-5,7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKITRXFMODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Bromopyridine-2,3-diamine with Substituted Aldehydes

The core imidazo[4,5-b]pyridine scaffold is typically constructed via condensation between 5-bromopyridine-2,3-diamine and an aldehyde bearing the benzonitrile moiety. In a representative procedure:

  • Reactants : 5-Bromopyridine-2,3-diamine (1 eq) and 4-cyanobenzaldehyde (1 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Reflux at 110°C for 6–8 hours

  • Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol

This method yields 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile in 68–72% purity, requiring further chromatography for pharmaceutical-grade material.

Mechanistic Insights

The reaction proceeds through:

  • Nucleophilic attack of the diamine’s amine group on the aldehyde carbonyl

  • Formation of a Schiff base intermediate

  • Acid-catalyzed cyclodehydration to form the imidazo ring

Bromination Post-Cyclization Strategies

Alternative routes first construct the imidazo[4,5-b]pyridine core followed by bromination:

Step 1 : Synthesis of 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

  • Reactants : Pyridine-2,3-diamine and 4-cyanobenzaldehyde

  • Catalyst : p-Toluenesulfonic acid (TosOH, 0.2 eq)

  • Solvent : Methanol at 70°C for 12 hours

Step 2 : Regioselective Bromination

  • Reagent : N-Bromosuccinimide (NBS, 1.2 eq)

  • Solvent : Acetonitrile at 30°C for 5 hours

  • Yield : 85–90% after silica gel purification

This sequential approach allows precise control over bromine placement but risks over-bromination without strict stoichiometry.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving yields:

ParameterConventional MethodMicrowave Method
Temperature110°C110°C
Time6–8 hours5–6 minutes
Yield68–72%82–86%
Purity (HPLC)90–92%95–98%

Procedure :

  • Mix 5-bromopyridine-2,3-diamine (1 mmol) and 4-cyanobenzaldehyde (1 mmol) in DMF

  • Irradiate at 900 W under inert atmosphere

  • Cool, precipitate with water, and filter

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A patent-pending method constructs the benzonitrile moiety via cross-coupling:

Step 1 : Synthesis of 6-Bromo-2-iodo-3H-imidazo[4,5-b]pyridine

  • Reactants : 5-Bromo-2,3-diaminopyridine and iodine (1.2 eq)

  • Conditions : NaOH (10 eq), H2O, 100°C for 1 hour

Step 2 : Cyanobenzene Installation

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Ligand : XantPhos (0.2 eq)

  • Base : t-BuONa (2 eq)

  • Coupling Partner : 4-Cyanophenylboronic acid

  • Solvent : Toluene at 110°C for 12 hours

This method achieves 78% yield with >99% regiopurity but requires expensive catalysts.

Comparative Analysis of Synthetic Routes

MethodYieldPurityTimeCostScalability
Thermal Cyclization68–72%90–92%8h$Moderate
Microwave82–86%95–98%6min$$High
Cross-Coupling78%99%14h$$$$Low

Key Observations :

  • Microwave synthesis offers the best yield-time tradeoff but requires specialized equipment

  • Cross-coupling routes enable modular assembly but suffer from catalyst costs

  • Conventional methods remain viable for small-scale GMP production

Critical Process Parameters and Optimization

Solvent Effects on Cyclization

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but complicate purification

  • Methanol : Slower kinetics but higher product crystallinity

Acid Catalysts

  • TosOH (0.2 eq) : Optimal for minimizing side products vs. HCl or H2SO4

  • Biological buffers (pH 7.4) : Explored for eco-friendly synthesis but yield <50%

Purification Challenges

  • Silica gel chromatography : Essential for removing regioisomers (Rf = 0.3 vs. 0.5)

  • Recrystallization solvents : Ethanol-water (7:3) gives needle-shaped crystals suitable for XRD

Chemical Reactions Analysis

Types of Reactions: 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Amines.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of related imidazopyridine compounds. For instance, a brominated analogue of imidazodiazepine has shown efficacy as a GABA_A receptor potentiator, suggesting that similar structures may exhibit neuroprotective effects against seizures. The compound's ability to modulate GABA_A receptor activity indicates potential applications in treating epilepsy and other seizure disorders .

Antimicrobial Activity
Compounds containing the imidazo[4,5-b]pyridine moiety have been evaluated for their antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific interactions of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile with bacterial enzymes could be further investigated to elucidate its mechanism of action against resistant strains .

Cancer Research
The imidazopyridine scaffold has been explored for its anticancer potential. Studies suggest that modifications to this structure can enhance its selectivity and potency against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation pathways positions it as a promising candidate for further investigation in cancer therapy .

Case Study 1: Anticonvulsant Efficacy

A study on a related compound demonstrated significant anticonvulsant activity in animal models. The compound was administered orally, leading to a marked reduction in seizure frequency and severity compared to control groups. This highlights the potential of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains showed that derivatives of imidazopyridines exhibited potent antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazopyridine ring enhanced efficacy against gram-positive bacteria, suggesting avenues for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism by which 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The table below summarizes key structural analogs, their molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile C₁₃H₇BrN₄ 307.13 Bromo (position 6), benzonitrile (position 2) Halogen bonding (Br), π-π stacking (benzonitrile), potential anticancer/antimicrobial activity
2-[[(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]-benzonitrile (STK393606) C₁₄H₉BrN₄S 345.23 Thioether linkage, bromo Increased lipophilicity due to sulfur; used in biochemical studies
4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile C₁₃H₇F₃N₂ 248.21 Trifluoromethyl (pyridine), benzonitrile Enhanced metabolic stability (CF₃); applications in electronics
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one C₇H₆BrN₃O 244.05 Methyl (position 3), ketone (position 2) Pharmaceutical precursor; hydrogen-bonding dimer formation
4-((5-Trifluoromethyl)pyridin-2-yl)-oxy)benzonitrile C₁₃H₇F₃N₂O 280.20 Pyridinyloxy linkage High-yield synthesis; agrochemical applications

Key Comparative Insights

Electronic and Steric Effects
  • Bromine vs. Trifluoromethyl : Bromine in the target compound facilitates halogen bonding, whereas trifluoromethyl groups (e.g., in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile) impart metabolic stability and electron-withdrawing effects .
Pharmacological Activity
  • Imidazo[4,5-b]pyridines with bromine and cyano substituents (e.g., the target compound) show promise in docking studies for anti-tubercular and anticancer activity, likely due to optimized target binding .
  • Compounds like 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one serve as precursors for bioactive molecules, highlighting the role of ketone and methyl groups in modulating reactivity .

Crystallographic Analysis

Studies using SHELXL software () reveal that imidazo[4,5-b]pyridines often adopt planar conformations, enabling strong intermolecular interactions. For example, 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one forms hydrogen-bonded dimers critical for crystal packing .

Biological Activity

4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H10BrN3
  • CAS Number : 954217-62-0
  • IUPAC Name : 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

The biological activity of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is primarily attributed to its interaction with specific molecular targets in cells:

  • Target Proteins : Similar compounds have been shown to inhibit proteins such as aurora kinases, which are critical in cell division and proliferation.
  • Cell Cycle Disruption : The compound may disrupt normal cell cycle functions, leading to apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity varies significantly between these groups, with Gram-positive bacteria generally being more susceptible .

Biological Activity Overview

Activity Type Description
AnticancerInduces apoptosis in cancer cells by disrupting cell cycle processes
AntimicrobialEffective against specific bacterial strains; more potent against Gram-positive bacteria
Enzyme InhibitionPotentially inhibits enzymes involved in critical cellular processes

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile:

  • Anticancer Studies :
    • A study demonstrated that compounds similar to 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile inhibited cancer cell proliferation by targeting aurora kinases. The results indicated a significant reduction in cell viability in treated groups compared to controls .
  • Antimicrobial Testing :
    • Research focused on the antimicrobial properties of imidazo[4,5-b]pyridine derivatives showed promising results against Bacillus cereus and Escherichia coli. The best-performing compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
  • In Vitro Studies :
    • In vitro assays assessed the cytotoxic effects of various derivatives on different cancer cell lines. Notably, the compound showed selective toxicity towards specific tumor types while sparing normal cells, indicating its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, and how can purity be validated?

  • Synthesis : A common approach involves condensation of halogenated pyridine derivatives with aryl aldehydes or nitriles. For example, 5-bromopyridine-2,3-diamine can react with 4-cyanobenzaldehyde under phase-transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are effective for isolating the compound .
  • Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical. Melting point analysis (e.g., 246–251°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C, 2D-COSY) confirm structural integrity .

Q. How is crystallographic data for imidazo[4,5-b]pyridine derivatives analyzed and refined?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL (version 2018/3) is used for structure solution and refinement. Key parameters include R-factor (<5%), anisotropic displacement parameters, and hydrogen atom placement via difference Fourier maps .
  • Validation : The CIF file should be checked with PLATON for missed symmetry, solvent-accessible voids, and π-π stacking interactions (e.g., interplanar distance ~3.58 Å) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C6 vs. C7) impact the biological activity of imidazo[4,5-b]pyridines?

  • Case Study : Bromine at C6 (vs. C7) enhances steric and electronic interactions with kinase active sites. For example, ARQ 092 (a structurally related AKT inhibitor) relies on bromine at C6 for binding affinity and selectivity .
  • Methodology : Comparative molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) can quantify substituent effects .
  • Data Contradictions : Some studies report conflicting IC₅₀ values due to differences in assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., MK-2206 for AKT) .

Q. What strategies resolve contradictions in reported reaction yields for imidazo[4,5-b]pyridine synthesis?

  • Root Cause Analysis : Yield discrepancies (e.g., 60% vs. 85%) often stem from solvent polarity (DMF vs. acetonitrile), catalyst loading (5% vs. 10% p-toluenesulfonic acid), or reaction time (12 h vs. 24 h) .
  • Optimization : Design-of-experiments (DoE) with variables like temperature (80–120°C), solvent, and stoichiometry. Use LC-MS to monitor intermediate formation .

Q. How can DFT studies elucidate electronic properties of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile?

  • Computational Setup : B3LYP/6-311++G(d,p) basis set for geometry optimization. Calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP) maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Applications : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and correlate with experimental results (e.g., regioselectivity in C–Br bond activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.